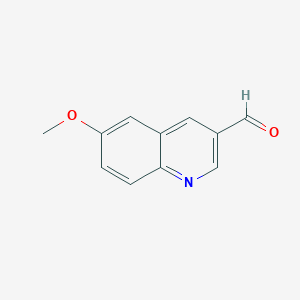

6-Methoxyquinoline-3-carbaldehyde

Overview

Description

6-Methoxyquinoline-3-carbaldehyde (MQC) is a versatile and important organic compound that is used in numerous applications in the scientific, medical, and industrial fields. It is a colorless, crystalline solid with a melting point of 128-130 °C. MQC is a versatile compound that can be used in organic synthesis, as a reagent for the preparation of other organic compounds, and as an intermediate in industrial processes. It is also used in the preparation of pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxyquinoline-3-carbaldehyde has been a focal point in the synthesis of various quinoline derivatives. Recent advances in the chemistry of related compounds include the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018). This compound has also played a key role in the formation of novel 2-chloroquinolin-3-yl ester derivatives, with potential applications in antimicrobial and radical-scavenging activities (Tabassum et al., 2014).

Biological Properties and Applications

In the domain of biochemistry and pharmacology, this compound has shown significance in the formation of palladium(II) complexes. These complexes have been studied for their interactions with DNA and proteins, showcasing potential in antioxidant and cytotoxic activities (Ramachandran et al., 2012). Similarly, nickel(II) complexes derived from this compound have been synthesized to study their biological properties, revealing significant antioxidant activity and potential in vitro cytotoxicity against certain cancer cell lines (Ramachandran et al., 2012).

Optical and Chemical Sensing Applications

The fluorescence properties of 6-Methoxyquinoline derivatives, including quinine and quinidine, have been analyzed for their potential in sensing applications. Their pH-dependent fluorescence can be used to calculate rates and equilibria of proton exchange in excited states, offering insights into their basic properties and potential as sensing molecules (Schulman et al., 1974).

Metabolic and Environmental Applications

Metabolic studies on 6-Methoxyquinoline derivatives, such as primaquine, using microorganisms, have led to the identification of novel metabolites, contributing to the understanding of drug metabolism and potential therapeutic applications (Clark et al., 1981). Additionally, the fluorescence quenching properties of 6-Methoxyquinoline have been studied, indicating its use as a sensor for chloride ions in aqueous media, which could be significant in environmental monitoring (Mehata & Tripathi, 2002).

Mechanism of Action

Target of Action

The primary targets of 6-Methoxyquinoline-3-carbaldehyde are cancer cells, specifically lung carcinoma cells . The compound has been shown to induce oxidative damage in these cells, making it a potential therapeutic agent for cancer treatment .

Mode of Action

This compound interacts with its targets by inducing oxidative stress . This is achieved through the reduction of the GSH/GSSG ratio, which leads to an imbalance in the redox state of the cells . The compound also exhibits fluorescence behavior and generates singlet oxygen, properties that make it a potential photosensitizer for photodynamic therapy .

Biochemical Pathways

The compound affects the redox homeostasis of the cells, leading to oxidative stress . This stress then induces oxidative DNA damage, as revealed by the Micronucleus test and the Comet assay

Result of Action

The result of the action of this compound is a decrease in cell proliferation and the induction of apoptosis . In multicellular spheroids, the compound diminishes the proportion of live cells and inhibits proliferation and invasion . The compound also induces cell cycle arrest at the G2/M phase .

Action Environment

It is known that the compound’s efficacy and stability can be affected by the presence of other compounds, such as thiols .

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives, which include 6-Methoxyquinoline-3-carbaldehyde, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been studied for its potential antitumor effects. In a study, it was found that 6-Methoxyquinoline complexes induced oxidative damage in A549 lung carcinoma cells . The copper complex of 6-Methoxyquinoline decreased cell proliferation and induced oxidative stress, leading to a reduction in the GSH/GSSG ratio . This imbalance in redox homeostasis resulted in oxidative DNA damage, cell cycle arrest at the G2/M phase, and induction of apoptosis .

Molecular Mechanism

The observed cellular effects suggest that it may exert its effects through the induction of oxidative stress and subsequent DNA damage

properties

IUPAC Name |

6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZDZJCVUKXINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490291 | |

| Record name | 6-Methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13669-60-8 | |

| Record name | 6-Methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

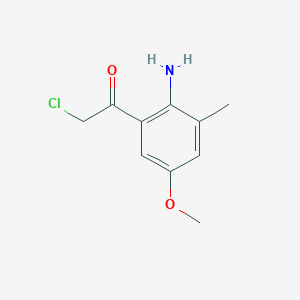

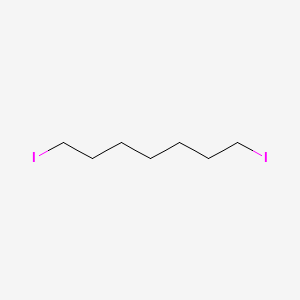

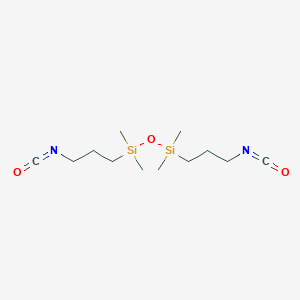

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)